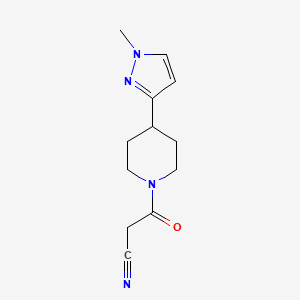

3-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-3-oxopropanenitrile

CAS No.:

Cat. No.: VC17879834

Molecular Formula: C12H16N4O

Molecular Weight: 232.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H16N4O |

|---|---|

| Molecular Weight | 232.28 g/mol |

| IUPAC Name | 3-[4-(1-methylpyrazol-3-yl)piperidin-1-yl]-3-oxopropanenitrile |

| Standard InChI | InChI=1S/C12H16N4O/c1-15-7-5-11(14-15)10-3-8-16(9-4-10)12(17)2-6-13/h5,7,10H,2-4,8-9H2,1H3 |

| Standard InChI Key | IWPUMOQCXXBKEB-UHFFFAOYSA-N |

| Canonical SMILES | CN1C=CC(=N1)C2CCN(CC2)C(=O)CC#N |

Introduction

Synthesis Pathways

The synthesis of compounds analogous to 3-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-3-oxopropanenitrile often involves multi-step organic reactions. A general synthetic route includes:

-

Preparation of β-Keto Esters:

Starting with piperidine derivatives, β-keto esters are synthesized using Meldrum’s acid or similar reagents . -

Formation of Enamine Intermediates:

β-Keto esters are treated with dimethylformamide dimethyl acetal (DMF·DMA), forming β-enamino diketones. -

Pyrazole Substitution:

Reacting β-enamino diketones with methylhydrazine yields pyrazole derivatives . -

Final Functionalization:

The nitrile group is introduced via alkylation or cyanation reactions, completing the structure.

Table 2: Example Reagents and Conditions

| Step | Reagents/Conditions |

|---|---|

| β-Keto Ester Formation | Meldrum’s acid, DMAP, EDC·HCl |

| Enamine Formation | DMF·DMA |

| Pyrazole Substitution | Methylhydrazine |

| Final Step | Alkylation or cyanation |

Pharmaceutical Research

The compound's structure suggests potential biological activity due to:

-

The presence of the piperidine ring, which is common in bioactive molecules.

-

The pyrazole group, known for its pharmacological relevance in anti-inflammatory and antimicrobial agents .

Antimicrobial Activity

Studies on related compounds have demonstrated significant antibacterial and antifungal properties. For instance:

-

Piperidine derivatives have shown promising results against bacterial strains such as Staphylococcus aureus and fungal strains like Candida albicans .

CNS Disorders

Compounds containing piperidine and pyrazole moieties are under investigation for their role in treating central nervous system (CNS) disorders, including Alzheimer’s disease and cognitive impairments .

Structural Analogues

Research on structural analogues highlights their diverse applications:

-

Antiviral Activity: Certain piperidine derivatives exhibit moderate protection against viruses like HSV-1 .

-

Monoamine Transporter Affinity: Compounds with similar scaffolds show high affinity for dopamine and norepinephrine transporters, suggesting potential antidepressant activity .

Molecular Docking Studies

Docking studies on related molecules reveal strong hydrophobic interactions with biological targets, enhancing their activity profiles . This reinforces the potential of the compound for drug development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume